molecular formula C12H12N2O4S B1293742 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone CAS No. 7545-50-8

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Cat. No. B1293742
CAS RN: 7545-50-8
M. Wt: 280.3 g/mol
InChI Key: KECOIASOKMSRFT-UHFFFAOYSA-N
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Description

3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone, also known as Bis (3-Amino-4-Hydroxyphenyl) Sulfone, is a white to grey to brown powder . It is an organic reagent mainly used in chemical and experimental research .


Synthesis Analysis

The synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone involves the use of 40.8g of 3,3’-dibromo-4,4’-dihydroxydiphenyl sulfone, 250 ml of N-methylpyrrolidone, and 28g of ammonia solution . The reaction is carried out at 150°C. After the reaction is complete, the solvent is distilled off under reduced pressure, and the remaining reaction solution is poured into water, filtered, washed with water, and dried to give 27.4g of 3,3’-diamino-4,4’-dihydroxydiphenyl sulfone .


Molecular Structure Analysis

The molecular formula of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is C12H12N2O4S . It contains a total of 32 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), 2 aromatic hydroxyls, and 1 sulfone .


Chemical Reactions Analysis

The chemical reactions involving 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone are mainly used in the preparation of a permanently fixing film, an anodic photosensitive resin precursor compositions, and moulding compositions containing polyimide components . In addition, 3,3’-diallyl-4,4’-dihydroxydiphenyl sulfone (DA-DHDPS) can be used to prepare fast photocrosslinkable polyethersulfone coatings .


Physical And Chemical Properties Analysis

3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone has a melting point of 231°C and a predicted boiling point of 596.9±50.0°C . Its density is predicted to be 1.564±0.06 g/cm3 . It is slightly soluble in methanol .

Scientific Research Applications

  • Cancer Research

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone has been used in the study of treatment outcomes in patients with advanced non-small cell lung cancer (NSCLC) undergoing therapy with programmed cell death 1 (PD-1) inhibitors plus chemotherapy .
    • Methods of Application : Serum samples were collected from patients before treatment initiation for untargeted metabolomics analysis .
    • Results : In the Discovery group, low levels of 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone predicted better outcomes, whereas in the Validation group, low levels of 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone predicted worse outcomes .
  • Inflammation Research

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone has been studied as an inflammasome competitor .
    • Methods of Application : The study examined the use of 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone in the treatment of patients with Hansen’s disease, also diagnosed as Alzheimer’s disease .
    • Results : The specific targeting of NLRP3 itself or up-/downstream factors of the NLRP3 inflammasome by 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone may be responsible for its observed preventive effects, functioning as a competitor .
  • Chemical and Experimental Research

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone is an organic reagent mainly used in chemical and experimental research .
    • Methods of Application : It and its derivatives can be used in the preparation of a permanently fixing film, an anodic photosensitive resin precursor compositions and moulding compositions containing polyimide components .
  • Antibacterial Research

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone is active against a wide range of bacteria .
    • Methods of Application : It is mainly employed for its actions against Mycobacterium leprae, being used as part of multidrug regimens in the treatment of all forms of leprosy .
  • Cross-linking and Curative Agent

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone is commonly used as a cross-linking and curative agent .
    • Methods of Application : It is used for the synthesis of polysulfone-based polymer .
  • Advanced Composite Materials

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone can be used to formulate structural materials .
    • Methods of Application : It is used in the production of advanced composite materials including carbon fiber, specialty reinforcements, resins, honeycomb, adhesives, engineered honeycomb composite structures, and prepregs (and other fiber-reinforced matrix materials) .
  • Antibiotic

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone, also known as Dapsone, is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy .
    • Methods of Application : It is also used to both treat and prevent pneumocystis pneumonia (PCP) and for the prevention of toxoplasmosis in those who have poor immune function .
  • Aerospace Industry

    • Summary of Application : 3,3’-Diamino-4,4’-dihydroxydiphenyl Sulfone is used as an epoxy curing agent for carbon fiber composites in the aerospace industry .
    • Methods of Application : It is used in the production of advanced composite materials including carbon fiber, specialty reinforcements, resins, honeycomb, adhesives, engineered honeycomb composite structures, and prepregs (and other fiber-reinforced matrix materials) .

Safety And Hazards

The compound is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECOIASOKMSRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226383
Record name 4,4'-Sulphonylbis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

CAS RN

7545-50-8
Record name ABPS
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URL https://commonchemistry.cas.org/detail?cas_rn=7545-50-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Sulphonylbis(2-aminophenol)
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Record name 7545-50-8
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Record name 4,4'-Sulphonylbis(2-aminophenol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-sulphonylbis[2-aminophenol]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
LR Wang, H Qin, SQ Nie, SD Sun, F Ran, CS Zhao - Acta biomaterialia, 2013 - Elsevier
In this study, heparin-like poly(ethersulfone) (HLPES) was synthesized by a combination of polycondensation and post-carboxylation methods, and was characterized by Fourier …
Number of citations: 98 www.sciencedirect.com
H Sheffer - Journal of Applied Polymer Science, 1981 - Wiley Online Library
Polyimides are prepared by reaction of dianhydrides with aromatic diamines under dehydrating conditions to insure conversion of the polyamic acids to polyimides. Cresylic acid …
Number of citations: 7 onlinelibrary.wiley.com
L Wang, F Xu, W Ye, T Gong, L Zhang, J Liu… - Reactive and Functional …, 2023 - Elsevier
The development of novel hydrogels with high biocompatibility is a vital and active topic of study. Here, we used a facile polycondensation approach to develop multifunctional poly (…
Number of citations: 0 www.sciencedirect.com
Y Chen, X Yang, Y Cheng, L Zhang, Z Yang… - Inorganic …, 2022 - ACS Publications
A tubelike Zn(II)–Yb(III) cluster, [Zn 6 Yb 5 L 5 (HL)(NO 3 ) 4 (DMF) 6 (EtOH) 4 (H 2 O) 4 ] (1; DMF = N,N-dimethylformamide and EtOH = ethanol; molecular size 1.5 × 1.8 × 2.9 nm), was …
Number of citations: 6 pubs.acs.org
T Zhu, Y Chen, X Yang, X Leng, D Schipper - CrystEngComm, 2022 - pubs.rsc.org
One 11-metal Zn(II)–Tb(III) nanocluster 1 was synthesized using a tetradentate Schiff base ligand. The addition of GMP and RNA results in the enhancement of Tb(III) luminescence of 1, …
Number of citations: 0 pubs.rsc.org
K Rasmussen, LR Krepski, WB Lake - 1989 - researchgate.net
BACKGROUND ART Polymers containing benzazole units (ie, benzimidazole, benzoxazole, or benzothiazole) in the polymer backbone are well-known in the art. The outstanding …
Number of citations: 0 www.researchgate.net
JA Mclean Jr - 1959 - search.proquest.com
SOME METAL- AND SILICON-CONTAINING POLYMERS SOME METAL- AND SILICON-CONTAINING POLYMERS Full Text SOME METAL AND SILICON CONTAINING POLYMERS …
Number of citations: 2 search.proquest.com
R Ogawa, T Takeda, K Ishikawa - Journal of Micro …, 2018 - spiedigitallibrary.org
A photoresist with high mechanical and thermal reliability is required for redistribution layer (RDL) formation to improve integration density and realize thinner packaging for …
Number of citations: 1 www.spiedigitallibrary.org
L Wang, B Su, C Cheng, L Ma, S Li, S Nie… - Journal of Materials …, 2015 - pubs.rsc.org
In this study, to approach the scalable fabrication of super-hemocompatible and antibacterial membranes, surface engineered 3D heparin-mimicking coatings were designed by layer …
Number of citations: 61 pubs.rsc.org
W Shi, L Zhang, J Deng, D Wang, S Sun… - Journal of Membrane …, 2015 - Elsevier
Redox-responsive materials have attracted much attention, and redox-responsive membrane is strongly desired since enormous numbers of redox reactions carry out in living systems. …
Number of citations: 13 www.sciencedirect.com

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